tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
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Overview
Description
tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a 2-chloropropyl group attached to the nitrogen atom of the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate typically begins with glycine, tert-butyl chloroformate, benzylamine, and 2-chloropropylamine.
Step-by-Step Synthesis:
Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloropropyl group.
Oxidation and Reduction: The benzyl group can participate in oxidation reactions, while the glycine moiety can undergo reduction under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the benzyl group.
Reduction: Hydrogenation using palladium on carbon can reduce the glycine moiety.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the tert-butyl ester group.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Hydrolysis: Production of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Prodrug Design: Utilized in the design of prodrugs that can be activated in vivo to release active therapeutic agents.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural substrates, leading to competitive inhibition or activation of specific pathways. The presence of the benzyl and 2-chloropropyl groups allows for selective binding to target sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl ®-N-benzylglycinate: Lacks the 2-chloropropyl group, making it less reactive in substitution reactions.
tert-Butyl ®-N-(2-chloropropyl)glycinate: Does not have the benzyl group, affecting its binding affinity to certain targets.
Benzyl ®-N-(2-chloropropyl)glycinate: Lacks the tert-butyl ester group, influencing its hydrolysis behavior.
Uniqueness:
- The combination of the tert-butyl ester, benzyl, and 2-chloropropyl groups in tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate provides a unique set of chemical properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZQVGKKNYHST-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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